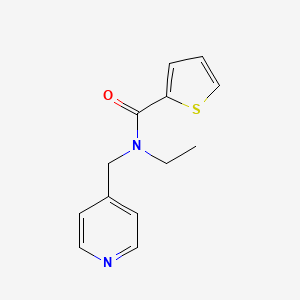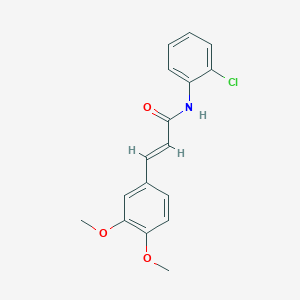![molecular formula C20H24F2N4O B5555726 3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide](/img/structure/B5555726.png)
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Complex organic molecules, such as the one mentioned, play a crucial role in the development of new therapeutic agents and in the exploration of biological mechanisms. Their design, synthesis, and analysis require intricate knowledge of organic chemistry, pharmacology, and molecular biology.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. Techniques such as cyclization, condensation, and functional group transformations are common. For instance, compounds with imidazolyl and piperidine substructures may be synthesized through routes that involve the construction of the core heterocycle followed by stepwise addition of side chains and functional groups under controlled conditions (Lv et al., 2017).
Molecular Structure Analysis
The molecular structure of such compounds is key to their biological activity and chemical properties. Techniques like X-ray crystallography, NMR spectroscopy, and computational modeling are used to elucidate the geometry, conformation, and electronic structure of the molecule. These analyses help in understanding the interaction of the molecule with biological targets (Shim et al., 2002).
Chemical Reactions and Properties
The reactivity of a compound is influenced by its functional groups and molecular structure. Studies on similar compounds have shown that the presence of imidazole and piperidine rings can lead to interactions with various receptors in the body, making them significant in medicinal chemistry. Chemical modifications and substitutions at strategic positions can enhance the compound's potency, selectivity, and pharmacokinetic properties (Yamamoto et al., 2016).
科学的研究の応用
Design and Synthesis of Related Compounds
The design and synthesis of compounds with the imidazole core structure, similar to the one in the chemical name provided, have been a focus of medicinal chemistry research. These efforts aim to develop compounds with improved pharmacological profiles and minimized metabolic liabilities. For example, Linton et al. (2011) explored systematic structure modifications to reduce metabolism mediated by aldehyde oxidase (AO) in imidazo[1,2-a]pyrimidine derivatives, demonstrating strategies to mitigate AO metabolism, which could be applicable to the chemical class of interest (Linton et al., 2011).
Biological Activities
Research into imidazole and piperidine derivatives has revealed a range of biological activities, making them valuable in the development of new therapeutics. For instance, Lv et al. (2017) reported on the design, synthesis, and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives, highlighting the potential of these compounds in treating drug-sensitive and resistant strains of mycobacteria (Lv et al., 2017).
Chemical Property Investigation
The exploration of the chemical properties of these compounds, including their synthesis routes, structural analysis, and the impact of different substituents on their activity and stability, is crucial for the development of new drugs and materials. For example, research by Mundwiler et al. (2004) into mixed ligand tricarbonyl complexes offers insights into the versatility of imidazole derivatives in coordinating with metals, which could be relevant for developing diagnostic and therapeutic agents (Mundwiler et al., 2004).
特性
IUPAC Name |
3-[1-(cyclobutylmethyl)imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N4O/c21-16-6-7-17(22)18(11-16)24-20(27)26-9-2-5-15(13-26)19-23-8-10-25(19)12-14-3-1-4-14/h6-8,10-11,14-15H,1-5,9,12-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRSVXSCPXBNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C=CN=C2C3CCCN(C3)C(=O)NC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-N-(2,5-difluorophenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazol-1-yl}carbonyl)pyridine](/img/structure/B5555653.png)
![1-{[1-(3,4-dimethoxyphenyl)cyclopentyl]carbonyl}piperidine](/img/structure/B5555655.png)

![3-[(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]pyridine](/img/structure/B5555689.png)
![2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5555697.png)
![2-(3-methoxypropyl)-8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555699.png)



![3,4-dimethoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5555733.png)
![2-methyl-3-propylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5555738.png)
![6-methoxy-N-[2-(4-morpholinyl)ethyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5555744.png)